N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide
Description
N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide is a synthetic compound featuring a benzo[b]thiophene core substituted with a tetrahydro ring system. The structure includes an ethyl group at the N-position of the carboxamide and a 4-methoxyphenoxy acetyl moiety at the 2-amino position.
Properties
IUPAC Name |
N-ethyl-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-21-19(24)18-15-6-4-5-7-16(15)27-20(18)22-17(23)12-26-14-10-8-13(25-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKKHJFBQYQXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acyl Amino Group
The 4-methoxyphenoxy acetyl group in the target compound is a critical structural feature. Modifications to this moiety significantly influence physicochemical properties and bioactivity:
- N-(2-Ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Replaces the ethyl group with a 2-ethoxyphenyl substituent. The 4-methoxyphenyl acetyl group is retained, but the altered N-substituent may affect solubility and receptor binding.
- 2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Features a 2,6-dimethylphenoxy acetyl group instead of 4-methoxyphenoxy.
- N-Phenyl-2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substitutes the phenoxy group with a pyrimidinylsulfanyl acetyl moiety. The heterocyclic addition introduces hydrogen-bonding capabilities, which may improve target specificity .
Modifications to the Carboxamide Substituent
The ethyl group on the carboxamide nitrogen is a common feature, but other analogs explore alternative substituents:
- N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Replaces the ethyl group with a benzyl moiety and introduces a trifluoroacetyl group. The trifluoromethyl group enhances metabolic stability but may reduce solubility .
- N-Cyclohexyl-2-[[(4-benzyloxyphenyl)methylene]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Uses a cyclohexyl group and a benzyloxy-substituted Schiff base.
Core Structure Variations
Derivatives with modified benzo[b]thiophene cores or additional fused rings:
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (): Incorporates cyanoacrylamido substituents. The electron-withdrawing cyano group may enhance reactivity in biological systems .
- Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one (): Fuses a thiazinone ring to the benzo[b]thiophene core. This structural expansion has been linked to apoptosis-inducing activity in breast cancer cells .
Comparative Data Table
Biological Activity
N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.
Anti-inflammatory Effects
Compounds within the benzo[b]thiophene family have been documented for their anti-inflammatory activities. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The specific anti-inflammatory mechanism of this compound remains to be fully elucidated but is hypothesized to involve modulation of these pathways.
Anticancer Potential
The anticancer activity of benzo[b]thiophene derivatives has been explored in various cancer cell lines. For example, some studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins . The specific effects of this compound on cancer cell lines require further investigation but align with the promising results observed in related compounds.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
